(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3S/c1-2-10-22-16-8-7-14(20)12-17(16)27-19(22)21-18(24)9-6-13-4-3-5-15(11-13)23(25)26/h1,3-9,11-12H,10H2/b9-6+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEUOIZZFYOYRR-IEEMDYOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule with a complex structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 442.29 g/mol. This compound is categorized as a substituted acrylamide, which suggests potential applications in various biological contexts, including antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, characterized by the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods confirm the structure and purity of the compound, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including compounds similar to This compound , exhibit significant antimicrobial properties. For example, hybrid thiazoles linked to sulfamethoxazole demonstrated notable antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving inhibition of key bacterial enzymes .
| Compound | Antibacterial Activity (Inhibition Zone in mm) |
|---|---|
| Thiazole Hybrid A | 17 mm against E. coli |
| Thiazole Hybrid B | 14 mm against S. aureus |
| This compound | Pending Evaluation |
Anticancer Potential
Thiazole-containing compounds have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The structural features of (2E,NZ) may enhance its interaction with cellular targets involved in cancer progression .
While the specific mechanism of action for (2E,NZ) remains to be fully elucidated, it is hypothesized that its interactions at the cellular level include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The presence of nitro groups may contribute to increased reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells alike.
- Modulation of Signaling Pathways : Potential interference with signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
A comparative study on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited variable potencies against different bacterial strains. For instance, one derivative showed an inhibition zone of 17 mm against Klebsiella pneumoniae, while another showed only 10 mm against Pseudomonas aeruginosa. Such variability emphasizes the need for further research on (2E,NZ) to establish its efficacy and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
Key Observations :
- Propargyl vs. Methoxyethyl : The propargyl group offers a reactive site for click chemistry modifications, unlike the methoxyethyl group, which is metabolically stable but less versatile .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Analysis :
- The bromine atom and nitro group in the target compound contribute to its higher LogP, suggesting greater lipophilicity compared to the chloro analog and the dimethylamino-substituted derivative ().
- Lower solubility of the target compound may necessitate formulation strategies (e.g., nanoemulsions) for in vivo applications .
Table 3: Reported Bioactivities of Analogues
| Compound | Tested Activity | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| Thiazole derivatives () | Anticancer (MCF-7 cells) | 12–45 | |
| Nitrophenyl acrylamides () | Antimicrobial | MIC: 8–32 | |
| Target Compound | Not reported | N/A | N/A |
Insights :
- Thiazole derivatives () exhibit moderate cytotoxicity, suggesting the target compound’s bromo and nitro substituents may enhance potency due to increased electrophilicity .
- Nitro-substituted acrylamides () show antimicrobial activity, likely via interference with bacterial membrane integrity or enzyme function .
Q & A
Q. What are the key synthetic pathways for (2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzo[d]thiazole and acrylamide precursors. Key steps include:
- Alkylation of the thiazole nitrogen using propargyl bromide under basic conditions (e.g., NaH in DMF) to introduce the prop-2-yn-1-yl group .
- Knoevenagel condensation between the brominated thiazole intermediate and 3-nitrophenyl acrylamide, facilitated by sodium methoxide in DMF at 125°C .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the E-configuration of the acrylamide double bond (δ 6.5–7.5 ppm for vinyl protons) and the prop-2-yn-1-yl group (δ 2.1–2.3 ppm for methylene protons) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 470.98 (calculated for CHBrNOS) .
- IR Spectroscopy : Identifies key functional groups (e.g., C≡C stretch at ~2100 cm, nitro group at ~1520 cm) .
Q. How do the bromo, nitro, and propynyl substituents influence the compound's reactivity in subsequent derivatization?
Methodological Answer:
- Bromo group : Enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
- Nitro group : Acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic aromatic substitution (e.g., reduction to amine for further functionalization) .
- Propynyl group : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append biomolecules for target engagement studies .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound's biological activity, and how can they be validated experimentally?
Methodological Answer:
- Hypothesis : The nitro group and acrylamide moiety may inhibit kinases or redox-sensitive enzymes via covalent binding to cysteine residues .
- Validation :
- Cellular assays : Measure IC values in cancer cell lines (e.g., MCF-7) and compare to controls lacking the nitro group .
- Molecular docking : Use AutoDock Vina to model interactions with EGFR or PI3K kinases, focusing on hydrogen bonding with the thiazole ring and nitro group .
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
Methodological Answer:
- Substituent variation : Replace the 3-nitrophenyl group with 4-cyanophenyl (electron-deficient) or 4-methoxyphenyl (electron-rich) to assess effects on IC .
- Bioisosteric replacement : Substitute the propynyl group with cyclopropyl to reduce metabolic instability while retaining target affinity .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC across derivatives .
Q. What computational approaches predict the compound's stability under physiological conditions?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack or oxidation .
- Molecular dynamics (MD) simulations : Simulate aqueous solubility and membrane permeability using GROMACS, focusing on nitro group hydration .
- Degradation pathways : Use SPARTAN to model hydrolysis of the acrylamide bond at pH 7.4 and 37°C .
Q. What experimental strategies assess pharmacokinetic properties, such as metabolic stability and plasma protein binding?
Methodological Answer:
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human plasma; compare to analogs with reduced lipophilicity .
- Caco-2 permeability : Evaluate apical-to-basolateral transport to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
